2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 861211-53-2
VCID: VC4244270
InChI: InChI=1S/C8H7ClN4/c9-8-2-1-7(3-11-8)4-13-6-10-5-12-13/h1-3,5-6H,4H2
SMILES: C1=CC(=NC=C1CN2C=NC=N2)Cl
Molecular Formula: C8H7ClN4
Molecular Weight: 194.62

2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine

CAS No.: 861211-53-2

Cat. No.: VC4244270

Molecular Formula: C8H7ClN4

Molecular Weight: 194.62

* For research use only. Not for human or veterinary use.

2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine - 861211-53-2

Specification

CAS No. 861211-53-2
Molecular Formula C8H7ClN4
Molecular Weight 194.62
IUPAC Name 2-chloro-5-(1,2,4-triazol-1-ylmethyl)pyridine
Standard InChI InChI=1S/C8H7ClN4/c9-8-2-1-7(3-11-8)4-13-6-10-5-12-13/h1-3,5-6H,4H2
Standard InChI Key XLIYFSLQBRKSNS-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1CN2C=NC=N2)Cl

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C₈H₇ClN₄

  • Molecular Weight: 194.62 g/mol

  • IUPAC Name: 2-Chloro-5-(1,2,4-triazol-1-ylmethyl)pyridine

  • SMILES: ClC1=NC=C(CN2C=NC=N2)C=C1

  • CAS Registry: 861211-53-2

Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLimited data; inferred hydrophobic
StabilityStable under standard conditions

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Chlorination: Introduction of the chloro group at the pyridine’s 2-position.

  • Triazole Moiety Attachment: Coupling of 1,2,4-triazole via a methylene linker at the 5-position. Common methods include nucleophilic substitution or catalytic cross-coupling reactions .

Example Protocol:

  • Starting Material: 5-(Chloromethyl)-2-chloropyridine.

  • Reagents: 1H-1,2,4-triazole, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).

  • Conditions: 80–100°C, 12–24 hours .

Structural Features

  • Pyridine Core: Planar aromatic ring with electron-withdrawing chloro group enhancing electrophilic substitution reactivity.

  • Triazole Side Chain: The 1,2,4-triazole group exhibits tautomerism, influencing hydrogen-bonding capabilities and metal coordination .

  • Crystallographic Data: While direct data for this compound is unavailable, analogous structures (e.g., ) suggest a bent conformation for the triazole-methyl-pyridine linkage, with dihedral angles of ~60° between rings.

Applications in Medicinal Chemistry

Drug Development

  • Lead Compound: Serves as an intermediate in synthesizing kinase inhibitors and antifungal agents .

  • Structure-Activity Relationship (SAR):

    • Pyridine Modifications: Electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic enzyme pockets.

    • Triazole Variants: 1,2,4-triazole’s nitrogen atoms facilitate hydrogen bonding with biological targets .

Case Study: Antifungal Derivatives

  • Hybrid Molecules: Combining this scaffold with sulfonamide groups yielded compounds with 4–8× higher potency than fluconazole .

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